molecular formula C17H17BrN2O5 B4880957 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B4880957
M. Wt: 409.2 g/mol
InChI Key: MUKZLXNEMCYSPX-UHFFFAOYSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves a multi-step process:

    Formation of 4-bromo-2,6-dimethylphenol: This can be achieved through the bromination of 2,6-dimethylphenol using bromine in the presence of a catalyst.

    Etherification: The 4-bromo-2,6-dimethylphenol is then reacted with chloroacetic acid to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be used.

Major Products

    Oxidation: Formation of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-hydroxy-4-nitrophenyl)acetamide.

    Reduction: Formation of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.

    Substitution: Formation of compounds where the bromo group is replaced by other functional groups.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-hydroxy-4-nitrophenyl)acetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-aminophenyl)acetamide

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromo and nitro groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-10-6-12(18)7-11(2)17(10)25-9-16(21)19-14-5-4-13(20(22)23)8-15(14)24-3/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKZLXNEMCYSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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